molecular formula C16H9Cl2NOS B3009767 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 320422-48-8

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No.: B3009767
CAS No.: 320422-48-8
M. Wt: 334.21
InChI Key: HPKWHPGCSMQCAU-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a chemical compound with a complex structure that includes a benzothiophene core, a dichlorophenyl group, and a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 3,4-dichlorophenylmethanol with 1-benzothiophene-2-carbonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another compound with a dichlorophenyl group, known for its herbicidal properties.

    3-(3,4-Dichlorophenyl)-1H-indole-2-carbonitrile: Shares structural similarities and is studied for its biological activities.

Uniqueness

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its benzothiophene core and carbonitrile group contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NOS/c17-12-6-5-10(7-13(12)18)9-20-16-11-3-1-2-4-14(11)21-15(16)8-19/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKWHPGCSMQCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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